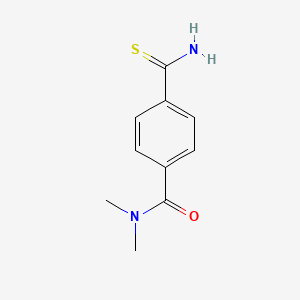![molecular formula C20H20N6O B12641994 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol](/img/structure/B12641994.png)
4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol is a complex organic compound that features a combination of indazole, triazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol typically involves multi-step organic reactions. The indazole moiety can be synthesized through various methods, including the Fischer indole synthesis . The piperidine ring is often introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the CuAAC reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole and triazole moieties are known to bind to active sites of enzymes, inhibiting their activity . This compound may also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 2-phenylindazole and 3-methylindazole share the indazole core and exhibit similar biological activities.
Triazole Derivatives: Compounds such as 1,2,3-triazole and 1,2,4-triazole are structurally related and have diverse applications in medicinal chemistry.
Piperidine Derivatives: Piperidine-based compounds like piperidine-4-carboxylic acid and 4-piperidone are used in the synthesis of pharmaceuticals.
Uniqueness
4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol is unique due to its combination of three distinct pharmacophores: indazole, triazole, and piperidine. This structural complexity allows for multiple modes of action and a broad spectrum of biological activities, making it a versatile compound in drug discovery and development .
Properties
Molecular Formula |
C20H20N6O |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol |
InChI |
InChI=1S/C20H20N6O/c27-19-11-21-10-9-15(19)13-5-7-14(8-6-13)26-12-18(23-25-26)20-16-3-1-2-4-17(16)22-24-20/h1-8,12,15,19,21,27H,9-11H2,(H,22,24) |
InChI Key |
CSPOTVLAMCAZQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)N3C=C(N=N3)C4=NNC5=CC=CC=C54)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


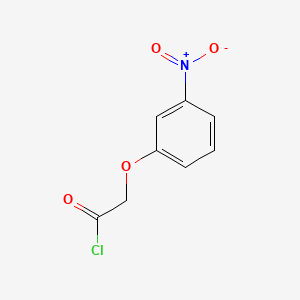
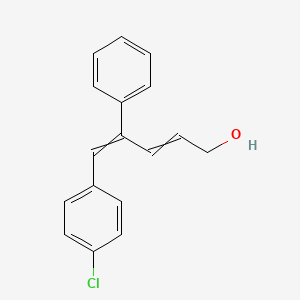


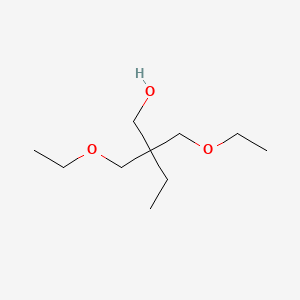
![Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12641947.png)
![Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]-](/img/structure/B12641953.png)
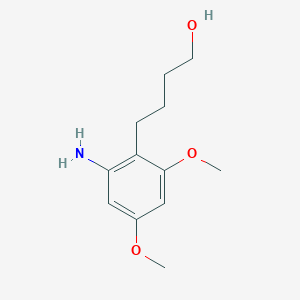

![Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12641962.png)
![4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid](/img/structure/B12641968.png)
![(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzo[b,j][1]oxacycloundecin-5(8H)-one](/img/structure/B12641970.png)
